molecular formula C19H20N2O2 B11371922 5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide

Cat. No.: B11371922
M. Wt: 308.4 g/mol
InChI Key: IGYAZSUHHINVHO-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate isocyanate or by amidation with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide: Lacks the ethoxy group.

    5-ethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the N-(4-methylphenyl) group.

Uniqueness

5-ethoxy-1-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide is unique due to the presence of both the ethoxy group and the N-(4-methylphenyl) group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(4-methylphenyl)indole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-4-23-16-9-10-17-14(11-16)12-18(21(17)3)19(22)20-15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3,(H,20,22)

InChI Key

IGYAZSUHHINVHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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